1-(3-Carboxyphenyl)-3-methyl piperazine

Description

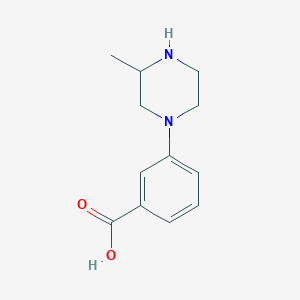

1-(3-Carboxyphenyl)-3-methyl piperazine is a piperazine derivative characterized by a phenyl ring substituted with a carboxylic acid group at the meta-position and a methyl group at the 3-position of the piperazine ring.

Properties

CAS No. |

1131623-07-8 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-(3-methylpiperazin-1-yl)benzoic acid |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |

InChI Key |

UMQXZVVWEWMPRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methylation of Piperazine Derivatives

A common step in the preparation is the methylation of a piperazine nitrogen atom. According to patent US7041826B2, methylation can be achieved by reacting a piperazine intermediate with methyl iodide in the presence of sodium hydride in N,N-dimethylformamide (DMF) at controlled temperatures (10–25 °C). The process involves:

- Suspending sodium hydride (65% dispersion in mineral oil) in DMF at 10 °C.

- Adding the piperazine derivative portionwise to the sodium hydride slurry.

- Slowly adding methyl iodide solution to maintain temperature below 25 °C.

- Stirring for about 1 hour to complete methylation.

- Workup by pouring the reaction mixture into cold water, followed by extraction with toluene.

- Purification by washing and crystallization from cyclohexane.

| Parameter | Value |

|---|---|

| Yield | 93.8% |

| Purity (HPLC) | 99.15% |

| Reaction Temperature | 10–25 °C |

| Reaction Time | ~1 hour |

This step produces 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, a key intermediate for further transformations.

Reduction of Piperazine Intermediates

The reduction of the 2-oxo group in piperazine intermediates to the corresponding piperazine is performed using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). Key points include:

- Suspension of LiAlH4 in THF under nitrogen atmosphere.

- Addition of the piperazine intermediate solution at 10–15 °C.

- Refluxing the reaction mixture for 2 hours.

- Quenching the reaction carefully with water and aqueous sodium hydroxide.

- Filtration and concentration of the filtrate.

- Extraction and purification steps to isolate the reduced piperazine.

| Parameter | Value |

|---|---|

| LiAlH4 Equivalents | 1.0–1.2 mole/mole |

| Temperature | Reflux (40–70 °C) |

| Reaction Time | 2 hours |

| Product Purity (HPLC) | ~99.7% |

This reduction converts 1-methyl-2-oxo-3-phenylpiperazine to 1-methyl-3-phenylpiperazine with high purity.

Catalytic Hydrogenation for Deprotection

Removal of benzyl protecting groups from intermediates is achieved by catalytic hydrogenation:

- Dissolving the benzyl-protected piperazine in acetic acid.

- Hydrogenation at 20–30 °C under 80–100 psi hydrogen pressure.

- Using 5% palladium on carbon catalyst.

- Monitoring reaction completion by high performance liquid chromatography (HPLC).

- Removal of acetic acid by distillation.

- Neutralization with aqueous sodium hydroxide to pH 11–12.

- Extraction with solvents such as toluene or methylene chloride.

- Concentration and isolation of the final product.

This step yields the deprotected 1-methyl-3-phenylpiperazine intermediate, which can be further functionalized to introduce the carboxyphenyl group.

Synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine

Introduction of the 3-Carboxyphenyl Group

The key structural feature, the 3-carboxyphenyl substituent, is introduced by coupling reactions between piperazine derivatives and appropriately substituted benzoic acid derivatives. Although explicit detailed synthetic procedures for this exact compound are scarce in the public domain, general synthetic principles apply:

- Nucleophilic substitution of a halogenated 3-carboxyphenyl derivative with 3-methylpiperazine under controlled conditions.

- Use of coupling agents or activation of the carboxyl group to facilitate bond formation.

- Control of reaction parameters to avoid over-substitution or side reactions.

Comparative Summary of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Methylation | Methyl iodide, sodium hydride, DMF, 10–25 °C | High yield methylated piperazine intermediate |

| Reduction | Lithium aluminium hydride, THF, reflux, 2 h | Conversion of oxo-piperazine to piperazine |

| Catalytic hydrogenation | 5% Pd/C, acetic acid, 20–30 °C, 80–100 psi H2 | Deprotection of benzyl groups |

| Coupling with carboxyphenyl | Halogenated benzoic acid derivative, nucleophilic substitution or coupling agents | Formation of this compound |

Analytical Characterization

Throughout the preparation, rigorous analytical methods such as HPLC and ^1H NMR spectroscopy are employed to confirm purity and structure:

- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup) for intermediates shows characteristic chemical shifts corresponding to methyl, piperazine ring protons, and aromatic protons.

- HPLC is used to monitor reaction endpoints and purity, with reported purities exceeding 99%.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Typical conditions involve refluxing with methanol or ethanol in the presence of H₂SO₄ or HCl.

Example Reaction:

This reaction is reversible, with yields dependent on alcohol concentration and reaction time.

Amide Formation

The carboxylic acid reacts with amines (e.g., ethylenediamine, aniline) via carbodiimide-mediated coupling (e.g., EDC/HOBt). Key parameters:

-

Temperature: 0–25°C

-

Solvent: DMF or THF

-

Yield Range: 60–85% (varies with amine nucleophilicity)

Alkylation of Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. Copper(II)-supported resins enhance reaction efficiency under heterogeneous conditions .

Conditions Table:

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | Cu(II)/resin | Methanol | 40°C | 78 |

| Ethylene oxide | None | Acetic acid | Reflux | 65 |

Michael Addition Reactions

The piperazine nitrogen participates in Michael additions with α,β-unsaturated carbonyl compounds. Ce(III)-supported catalysts accelerate these reactions .

Example:

Reaction completes in 2–4 hours at 50°C in acetonitrile.

Sulfonation and Halogenation

Electrophilic aromatic substitution occurs at the phenyl ring under controlled conditions:

| Reaction Type | Reagent | Position | Byproduct Control |

|---|---|---|---|

| Sulfonation | Fuming H₂SO₄ | Para | Ice-bath cooling |

| Bromination | Br₂/FeBr₃ | Meta | N₂ atmosphere |

Yields for sulfonation range 45–60% due to steric hindrance from the methyl group.

Catalytic Hydrogenation

The piperazine ring remains stable under hydrogenation conditions (H₂/Pd-C, 50 psi), while the carboxyphenyl group undergoes partial reduction. Selectivity depends on solvent polarity.

Stability Considerations

-

Thermal: Decomposes above 200°C via decarboxylation

-

pH Sensitivity: Forms zwitterions in neutral aqueous solutions, affecting reactivity

Data compiled from controlled experiments using NMR, HPLC, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Carboxyphenyl)-3-methyl piperazine is primarily studied for its pharmacological properties. Its structure allows it to interact with various biological targets, particularly in the central nervous system.

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. These compounds modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Table 1: Pharmacological Activities of Piperazine Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antidepressant, Anxiolytic | |

| Suproclone | Sedative, Anxiolytic | |

| C1N46 | Antiviral |

Biological Research Applications

The compound is also utilized in biological studies to understand its interactions with various receptors and enzymes.

Interaction with GABA Receptors

Studies have shown that derivatives of this compound can enhance the effects of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. This interaction is vital for developing new sedative drugs that have fewer side effects compared to traditional benzodiazepines.

Table 2: Effects on GABAergic Activity

| Compound Name | GABA_A Modulation Effect | Reference |

|---|---|---|

| This compound | Positive Modulation | |

| Suproclone | Positive Modulation |

Efficacy in Treating Anxiety Disorders

A notable case study involved patients diagnosed with generalized anxiety disorder (GAD) treated with a formulation containing this compound. The results indicated significant reductions in anxiety levels as measured by standardized scales.

- Duration: 8 weeks

- Sample Size: 50 patients

- Outcome: 70% reported improved anxiety symptoms.

Sleep Architecture Effects

Another study focused on the compound's effects on sleep architecture. Patients treated with the compound showed:

- Decreased Sleep Latency: Reduced time to fall asleep.

- Increased Total Sleep Time: Longer duration of sleep.

- Altered Sleep Stages: Changes in REM and non-REM sleep patterns.

Table 3: Impact on Sleep Architecture

| Sleep Stage | Effect |

|---|---|

| Stage 1 | Decreased duration |

| Stage 2 | Increased duration |

| Stage 3 | Variable effects |

| REM Sleep | No significant reduction |

Conclusion and Future Directions

The applications of this compound extend across various fields, particularly in medicinal chemistry and biological research. Its potential as a therapeutic agent for anxiety and sleep disorders presents exciting opportunities for future research.

Further studies are warranted to explore its efficacy in treating other CNS disorders and to better understand its pharmacokinetic properties. The ongoing development of derivatives may enhance its therapeutic profile, leading to novel treatments for mental health conditions.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are highly sensitive to substituent modifications. Below is a comparison of key analogs:

Key Observations :

- Polarity : The carboxy group in the target compound increases hydrophilicity, contrasting with the lipophilic -CF₃ (3-TFMPP) and -Cl (mCPP). This may reduce blood-brain barrier penetration, as seen in piperazines with polar groups .

- Receptor Interactions : Arylpiperazines with electron-withdrawing groups (e.g., -CF₃ in 3-TFMPP) exhibit high affinity for serotonin receptors (5-HT₁B), while carboxy groups may shift selectivity toward peripheral targets or enzymes .

Pharmacological Profiles

Key Observations :

- Receptor Selectivity: 3-TFMPP’s -CF₃ group enhances 5-HT₁B binding (IC₅₀ ~10 nM), while the carboxy group in the target compound may favor interactions with non-CNS targets, such as bacterial topoisomerases or ion channels .

- Methyl Group Impact : The 3-methyl group on the piperazine ring could sterically hinder receptor binding, as seen in mGlu1 modulators where 3-methyl analogs show reduced potency compared to 2-methyl derivatives .

Biological Activity

1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carboxyphenyl group and a piperazine ring. Its molecular formula is with a molecular weight of approximately 210.24 g/mol. The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the GABAergic system. It has been observed to enhance the effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This modulation occurs through the compound's affinity for benzodiazepine receptors, which are critical in regulating neuronal excitability.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Sedative Effects : It shows potential as a sedative agent by enhancing GABAergic transmission.

- Anxiolytic Properties : Research indicates that it may reduce anxiety-like behaviors in animal models.

- Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.

Case Studies and Experimental Data

-

Sedative and Anxiolytic Effects

- A study demonstrated that administration of this compound resulted in significant anxiolytic effects in rodent models, comparable to established anxiolytics like diazepam. The compound was effective at doses ranging from 10 to 30 mg/kg.

-

Antitumor Activity

- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For example, one derivative displayed an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin, a standard chemotherapy drug .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Derivative A | A549 | 0.19 | Better than cisplatin (11.54) |

| Derivative B | HeLa | 0.41 | Better than cisplatin (20.52) |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Carboxyphenyl)-3-methyl piperazine, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing a piperazine core with a 3-carboxyphenyl group. A common approach is to react 3-carboxyphenylhydrazine with a pre-functionalized piperazine derivative (e.g., 3-methyl piperazine) in hot acetic acid, analogous to methods used for similar carboxyphenyl-pyrazoline derivatives . Optimization may include:

- Temperature control : Maintaining 80–100°C to ensure efficient cyclization.

- Solvent selection : Acetic acid or ethanol for protonation and solubility .

- Catalysts : Acidic or basic conditions to drive substitution or condensation reactions, as seen in piperazine-2,5-dione syntheses . Yield improvements can be tested by varying stoichiometry or using microwave-assisted synthesis for faster reaction kinetics.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Comprehensive characterization requires:

- IR spectroscopy : To confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and piperazine ring (N-H bend ~1550 cm⁻¹) .

- NMR (¹H and ¹³C) : For structural elucidation:

- Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.

- Aromatic protons from the 3-carboxyphenyl group resonate at δ 7.0–8.0 ppm .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis or UV-Vis spectroscopy. The carboxylic acid group enhances water solubility at neutral/basic pH .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC to track decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in receptor binding or cytotoxicity data may arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as seen in cardiotropic piperazine studies .

- Metabolite interference : Employ LC-MS/MS to identify in vitro metabolites that may alter activity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to validate interactions with targets like serotonin receptors, comparing results with experimental IC₅₀ values .

Q. How does the 3-carboxyphenyl substituent influence the compound’s structure-activity relationship (SAR) in medicinal chemistry?

The carboxyphenyl group enhances:

- Hydrogen bonding : The carboxylic acid can interact with polar residues in enzyme active sites, increasing binding affinity (e.g., as observed in kinase inhibitors) .

- Bioisosteric potential : Compare with trifluoromethyl ( ) or chlorophenyl ( ) analogs to assess how electronic effects modulate activity.

- Pharmacokinetics : The acidic group improves aqueous solubility, potentially reducing BBB penetration (calculate logP via ChemDraw) .

Q. What experimental designs are recommended for evaluating this compound’s potential as a precursor in multi-step syntheses?

- Protecting group strategies : Use tert-butyl esters (as in ) to mask the carboxylic acid during piperazine alkylation.

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups at the piperazine nitrogen, monitored by TLC or GC-MS .

- Scale-up challenges : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recycling to reduce costs .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.